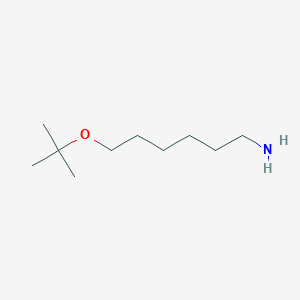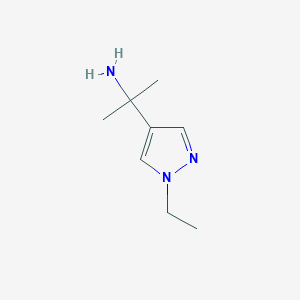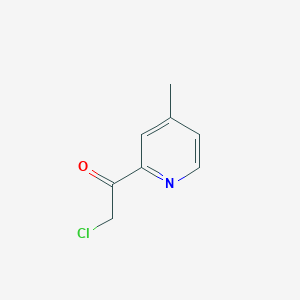
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(4-methylpyridin-2-yl)ethan-1-one. One common method is the reaction of 1-(4-methylpyridin-2-yl)ethan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(4-methylpyridin-2-yl)ethan-1-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic substitution: 1-(4-methylpyridin-2-yl)ethan-1-amine.
Reduction: 2-Chloro-1-(4-methylpyridin-2-yl)ethanol.
Oxidation: 2-Chloro-1-(4-methylpyridin-2-yl)ethanoic acid.
科学研究应用
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific enzyme or receptor it interacts with.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(6-methylpyridin-2-yl)ethan-1-one
- 2-Chloro-1-(4-methylphenyl)ethan-1-one
- 1-(5-amino-2-chloropyridin-4-yl)ethanone
Uniqueness
2-Chloro-1-(4-methylpyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom and the methyl group can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
属性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
2-chloro-1-(4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 |
InChI 键 |
SMPYQTZGSOFFOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


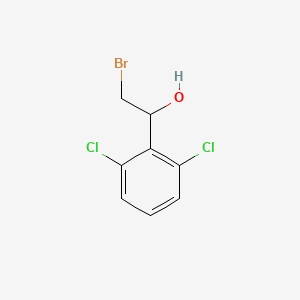
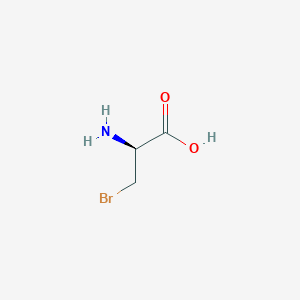
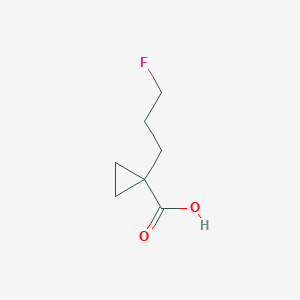
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
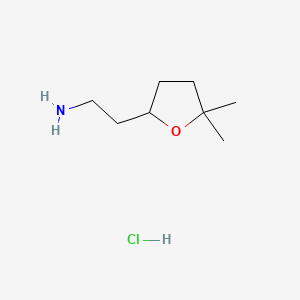
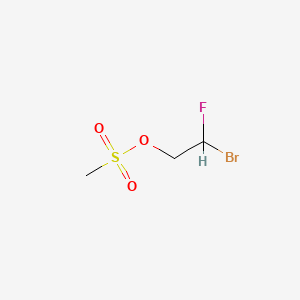
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
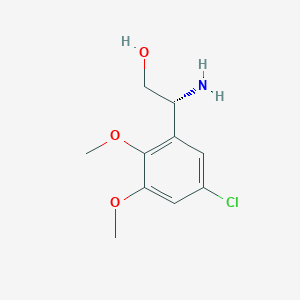
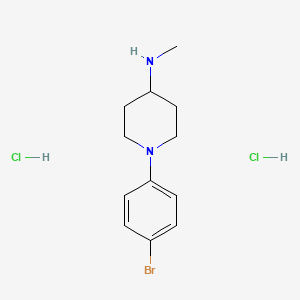
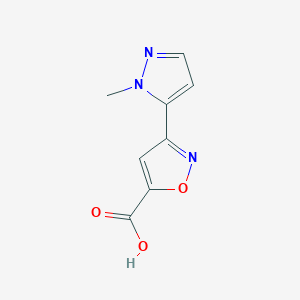
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
